1-(3,4-Dimethoxybenzyl)-4-(propan-2-yl)piperazine
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Overview
Description
1-(3,4-Dimethoxybenzyl)-4-isopropylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry due to their diverse biological activities. The presence of the 3,4-dimethoxybenzyl group in this compound enhances its solubility and stability, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxybenzyl)-4-isopropylpiperazine typically involves the reaction of 3,4-dimethoxybenzyl chloride with 4-isopropylpiperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 1-(3,4-dimethoxybenzyl)-4-isopropylpiperazine can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxybenzyl)-4-isopropylpiperazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to produce reduced derivatives.
Common Reagents and Conditions
Oxidation: DDQ in the presence of a protic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted benzyl piperazines.
Scientific Research Applications
1-(3,4-Dimethoxybenzyl)-4-isopropylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxybenzyl)-4-isopropylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzyl alcohol: Shares the 3,4-dimethoxybenzyl group but lacks the piperazine moiety.
3,4-Dimethoxybenzyl chloride: Used as a precursor in the synthesis of 1-(3,4-dimethoxybenzyl)-4-isopropylpiperazine.
4-Isopropylpiperazine: The piperazine component of the compound.
Uniqueness
1-(3,4-Dimethoxybenzyl)-4-isopropylpiperazine is unique due to the combination of the 3,4-dimethoxybenzyl group and the piperazine ring. This combination imparts specific chemical and biological properties that are not observed in other similar compounds. The presence of the isopropyl group further enhances its lipophilicity and potential biological activity .
Properties
Molecular Formula |
C16H26N2O2 |
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Molecular Weight |
278.39 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C16H26N2O2/c1-13(2)18-9-7-17(8-10-18)12-14-5-6-15(19-3)16(11-14)20-4/h5-6,11,13H,7-10,12H2,1-4H3 |
InChI Key |
CASIZIKGYNFFOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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